molecular formula C27H33ClN4O8 B14135343 Pyridomycin, hydrochloride CAS No. 1402-18-2

Pyridomycin, hydrochloride

Cat. No.: B14135343
CAS No.: 1402-18-2
M. Wt: 577.0 g/mol
InChI Key: GPMJXXKWHSIAOU-KARCIKCVSA-N
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Chemical Reactions Analysis

Types of Reactions: Pyridomycin, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The enolic acid moiety in the pyridomycin core system is an important pharmacophoric group that contributes to its bioactivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of pyridomycin include ketoreductases, acyl carrier proteins, and specific amino acids. The reaction conditions often involve the use of enzymes and cofactors to facilitate the formation of the desired functional groups .

Major Products Formed: The major products formed from the reactions involving this compound include various analogues of pyridomycin, such as pyridomycin B, which features an enol moiety in the pyridyl alanine moiety and a saturated 3-methylvaleric acid group .

Properties

CAS No.

1402-18-2

Molecular Formula

C27H33ClN4O8

Molecular Weight

577.0 g/mol

IUPAC Name

N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H32N4O8.ClH/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23;/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35);1H/b23-14-;/t15-,16-,18+,20+,22+;/m1./s1

InChI Key

GPMJXXKWHSIAOU-KARCIKCVSA-N

Isomeric SMILES

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C.Cl

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C.Cl

Origin of Product

United States

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